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molecular formula C11H11FO B8773938 6-fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

6-fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Cat. No. B8773938
M. Wt: 178.20 g/mol
InChI Key: PEXCXWVZKWVDRZ-UHFFFAOYSA-N
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Patent
US05872118

Procedure details

A solution of 3-(4-fluorophenyl)-3-methylbutyryl chloride (19.0 g, 0.0815 mol) in dichloromethane (100 ml) was added dropwise over 2.5 h to a stirring mixture of aluminum chloride (13.57 g, 0.102 mol, Aldrich) in dichloromethane (200 ml) while protected from moisture by a nitrogen atmosphere. After stirring 18 h at 25° C., the reaction solution was poured over ice (400 g) and the resulting solution was extracted with dichloromethane (2×200 ml). The dichloromethane layers were combined, washed with deionized water (50 ml), and concentrated by spin evaporation in vacuo. The residue was dissolved in ethyl acetate and washed through a pad of silica gel. The pad was washed with additional ethyl acetate. Removal of the volatiles from the combined washes by spin evaporation in vacuo gave 15.2 g (99%) of 6-fluoro-3,3-dimethyl-1-indanone as a light yellow oil which crystallized on standing, m.p., 57°-62° C.;
Name
3-(4-fluorophenyl)-3-methylbutyryl chloride
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
13.57 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
400 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:14])([CH3:13])[CH2:9][C:10](Cl)=[O:11])=[CH:4][CH:3]=1.[Cl-].[Al+3].[Cl-].[Cl-]>ClCCl>[F:1][C:2]1[CH:7]=[C:6]2[C:5]([C:8]([CH3:14])([CH3:13])[CH2:9][C:10]2=[O:11])=[CH:4][CH:3]=1 |f:1.2.3.4|

Inputs

Step One
Name
3-(4-fluorophenyl)-3-methylbutyryl chloride
Quantity
19 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(CC(=O)Cl)(C)C
Name
Quantity
13.57 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
ice
Quantity
400 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
After stirring 18 h at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resulting solution was extracted with dichloromethane (2×200 ml)
WASH
Type
WASH
Details
washed with deionized water (50 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by spin evaporation in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed through a pad of silica gel
WASH
Type
WASH
Details
The pad was washed with additional ethyl acetate
CUSTOM
Type
CUSTOM
Details
Removal of the volatiles from the combined washes
CUSTOM
Type
CUSTOM
Details
by spin evaporation in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC1=CC=C2C(CC(C2=C1)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.2 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 104.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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